Cas no 16258-80-3 (1H-pyrazole-3,4-diamine;sulfuric acid)

1H-Pyrazole-3,4-diamine, when combined with sulfuric acid, forms a stable and highly reactive intermediate suitable for various synthetic applications in organic chemistry. This compound is particularly valued for its role as a versatile building block in the preparation of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines and other fused ring systems. The presence of two amino groups at the 3- and 4-positions enhances its nucleophilic reactivity, enabling efficient condensation and cyclization reactions. Sulfuric acid serves as a robust catalyst or reagent in these processes, ensuring high yields and selectivity. The product is commonly utilized in pharmaceutical and agrochemical research due to its structural flexibility and functional group compatibility. Proper handling is required due to its acidic and potentially corrosive nature.
1H-pyrazole-3,4-diamine;sulfuric acid structure
16258-80-3 structure
Product Name:1H-pyrazole-3,4-diamine;sulfuric acid
CAS No:16258-80-3
MF:C3H8N4O4S
MW:196.185018539429
MDL:MFCD28501207
CID:2093980
PubChem ID:67008693
Update Time:2025-05-21

1H-pyrazole-3,4-diamine;sulfuric acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-3,4-diamine sulfate
    • 1H-Pyrazole-3,4-diamine; sulfuric acid
    • SB10386
    • AK170656
    • 1H-pyrazole-3,4-diamine;sulfuric acid
    • 1H-Pyrazole-3,4-diamine sulfuric acid
    • AS-52270
    • SY098768
    • AKOS025289568
    • CS-0052525
    • 1H-pyrazole-4,5-diamine;sulfuric acid
    • P14677
    • MFCD28501207
    • 1H-pyrazole-3,4-diaminesulfate
    • 16258-80-3
    • SCHEMBL1370363
    • MDL: MFCD28501207
    • Inchi: 1S/C3H6N4.H2O4S/c4-2-1-6-7-3(2)5;1-5(2,3)4/h1H,4H2,(H3,5,6,7);(H2,1,2,3,4)
    • InChI Key: HHINPQLWSIIXRJ-UHFFFAOYSA-N
    • SMILES: S(=O)(=O)(O)O.N1C(=C(C=N1)N)N

Computed Properties

  • Exact Mass: 196.027
  • Monoisotopic Mass: 196.027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 145
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 164

1H-pyrazole-3,4-diamine;sulfuric acid Security Information

1H-pyrazole-3,4-diamine;sulfuric acid Pricemore >>

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Additional information on 1H-pyrazole-3,4-diamine;sulfuric acid

Introduction to 1H-pyrazole-3,4-diamine; sulfuric acid and Its Applications in Modern Chemical Research

The compound with the CAS number 16258-80-3, known chemically as 1H-pyrazole-3,4-diamine; sulfuric acid, represents a fascinating subject of study in the realm of organic chemistry and pharmaceutical innovation. This compound, characterized by its pyrazole core structure modified with amino groups at the 3 and 4 positions and counterbalanced by sulfuric acid, has garnered significant attention due to its versatile reactivity and potential applications in medicinal chemistry.

1H-pyrazole-3,4-diamine; sulfuric acid is a derivative of pyrazole, a heterocyclic compound that has long been recognized for its role as a key scaffold in drug design. The presence of two amino groups in the molecular structure enhances its capability to participate in various chemical reactions, including condensation, cyclization, and functionalization processes. These properties make it an invaluable intermediate in the synthesis of more complex molecules, particularly in the development of therapeutic agents targeting a wide range of diseases.

In recent years, there has been a surge in research focused on harnessing the potential of pyrazole derivatives for pharmaceutical applications. The unique electronic and steric properties of 1H-pyrazole-3,4-diamine; sulfuric acid have been exploited to develop novel compounds with improved pharmacological profiles. For instance, studies have demonstrated its utility in generating molecules with antimicrobial, anti-inflammatory, and anticancer properties. The ability to modify the pyrazole core allows chemists to fine-tune the biological activity of these compounds, making them promising candidates for further development.

The incorporation of sulfuric acid into the molecular structure not only provides stability but also influences the compound's solubility and interaction with biological targets. This aspect has been particularly intriguing for researchers working on drug delivery systems. By optimizing the sulfonic acid group's properties, scientists aim to enhance the bioavailability and targeted action of therapeutic agents derived from 1H-pyrazole-3,4-diamine; sulfuric acid.

One of the most compelling areas where 1H-pyrazole-3,4-diamine; sulfuric acid is making strides is in the field of catalysis. The compound's ability to act as a ligand or a catalyst itself has opened new avenues for efficient synthetic routes. Researchers have reported its use in cross-coupling reactions, which are pivotal for constructing complex organic molecules. These reactions often require sophisticated catalysts to proceed under mild conditions, and 1H-pyrazole-3,4-diamine; sulfuric acid has shown promise in facilitating such transformations while maintaining high selectivity and yield.

The pharmaceutical industry has also taken notice of the potential offered by this compound. Several companies are currently exploring derivatives of 1H-pyrazole-3,4-diamine; sulfuric acid as lead compounds for new drugs. The structural versatility allows for modifications that can address specific therapeutic needs without compromising overall efficacy. This adaptability is crucial in drug discovery, where hitting multiple targets or achieving optimal pharmacokinetic profiles can make all the difference.

Moreover, advancements in computational chemistry have enabled researchers to predict the behavior of 1H-pyrazole-3,4-diamine; sulfuric acid and its derivatives with remarkable accuracy. Molecular modeling studies have provided insights into how these compounds interact with biological receptors at the atomic level. This knowledge is being leveraged to design next-generation drugs that are more effective and have fewer side effects. The integration of experimental data with computational predictions has become a cornerstone of modern drug development strategies.

The environmental impact of chemical research cannot be overlooked either. As industries strive for greener alternatives, compounds like 1H-pyrazole-3,4-diamine; sulfuric acid are being evaluated for their sustainability. Efforts are underway to develop synthetic routes that minimize waste and reduce energy consumption without sacrificing performance. Such initiatives align with global efforts to promote sustainable chemistry practices.

In conclusion,1H-pyrazole-3,4-diamine; sulfuric acid (CAS no 16258-80-3) stands as a testament to the ingenuity and innovation driving modern chemical research. Its multifaceted applications span from pharmaceuticals to catalysis and beyond, offering endless possibilities for future discoveries. As scientists continue to unravel its potential through cutting-edge research methods,1H-pyrazole-3,4-diamine; sulfuric acid will undoubtedly play an integral role in shaping tomorrow's scientific landscape.

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